Temozolomide-d3

LC-MS/MS Bioanalysis Method Validation

Quantifying temozolomide in plasma or CSF without a matched internal standard introduces matrix-induced ionization variability, compromising PK data reliability. Temozolomide-d3 (CAS 208107-14-6) is a deuterium-labeled analog (+3 Da mass shift) engineered for precise co-elution with the analyte, enabling superior matrix effect correction. • Eliminates ion suppression/enhancement bias through matched co-elution • +3 Da mass shift ensures baseline resolution from unlabeled temozolomide • Meets FDA/EMA bioanalytical method validation requirements for ANDA submissions

Molecular Formula C6H6N6O2
Molecular Weight 197.17 g/mol
CAS No. 208107-14-6
Cat. No. B020092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemozolomide-d3
CAS208107-14-6
Synonyms3,4-Dihydro-3-(methyl-d3)-4-oxo-imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide;  3-(Methyl-d3)-4-oxo-8-imidazolo[5,1-d][1,2,3,5]tetrazinecarboxamide;  Methazolastone-d3;  NSC 362856-d3;  Sch 52365-d3;  Temodal-d3;  Temodar-d3;  _x000B_
Molecular FormulaC6H6N6O2
Molecular Weight197.17 g/mol
Structural Identifiers
SMILESCN1C(=O)N2C=NC(=C2N=N1)C(=O)N
InChIInChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)/i1D3
InChIKeyBPEGJWRSRHCHSN-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d3)A solid

Structure & Identifiers


Interactive Chemical Structure Model





Temozolomide-d3: Deuterated Internal Standard


Temozolomide-d3 (CAS 208107-14-6) is a deuterium-labeled analog of the antineoplastic prodrug temozolomide . It incorporates three deuterium atoms at the methyl group, which confers a molecular weight of 197.17 g/mol (C6H3D3N6O2) and a distinct mass difference of +3 Da compared to the unlabeled compound (MW 194.15) [1]. This stable isotope-labeled compound is exclusively intended for use as an internal standard (IS) in mass spectrometry-based assays (GC- or LC-MS) . Its near-identical chemical behavior to unlabeled temozolomide, coupled with this distinct mass shift, is designed to correct for variability in sample preparation, chromatographic separation, and ionization efficiency, enabling accurate and precise quantification in complex biological matrices such as plasma and cerebrospinal fluid [2].

Temozolomide-d3 vs. Matrix Effects and Ionization Variability


The direct substitution of Temozolomide-d3 with non-isotopic internal standards (e.g., theophylline or paracetamol) or even other deuterated analogs is analytically unsound. Non-isotopic internal standards possess different physicochemical properties (e.g., polarity, pKa), which leads to differential extraction recovery and, crucially, variable ionization efficiency due to matrix effects in LC-MS/MS [1]. This introduces significant quantitative bias, especially in complex biological samples like plasma [2]. While other stable isotope-labeled internal standards (SIL-IS) exist, the specific placement of three deuterium atoms on the methyl group of Temozolomide-d3 is intentional. It creates a sufficient mass difference to avoid isotopic interference while ensuring that the compound co-elutes precisely with the analyte of interest [3]. This co-elution is paramount for compensating for ion suppression or enhancement caused by co-extracted matrix components, a feature a structurally dissimilar analog cannot reliably provide [4].

Performance Evidence for Temozolomide-d3


Accuracy & Precision vs. Non-Isotopic IS

LC-MS/MS methods for temozolomide quantification exhibit starkly different validation metrics depending on the internal standard used. Methods employing the non-isotopic internal standard theophylline demonstrate substantially higher variability. For example, a 2019 UHPLC-MS/MS method using theophylline as the IS reported extraction recovery ranging from 77.3% to 97.3%, indicative of inconsistent sample processing [1]. This is a known limitation of non-isotopic IS, which cannot correct for differential ionization and extraction [2]. In contrast, stable isotope-labeled internal standards like Temozolomide-d3 are established as the gold standard to achieve the most stringent accuracy and precision, typically within ±15% of nominal concentration (or ±20% at the LLOQ), as they effectively normalize for all sources of analytical variability [3].

LC-MS/MS Bioanalysis Method Validation Pharmacokinetics

Matrix Effect Compensation vs. Non-Isotopic IS

A fundamental advantage of a deuterated internal standard like Temozolomide-d3 is its ability to co-elute with the analyte (unlabeled temozolomide) and thus experience identical ionization suppression or enhancement (matrix effects) in the mass spectrometer source [1]. This is in stark contrast to structurally different internal standards, such as theophylline or paracetamol, which exhibit different chromatographic retention and ionization behaviors [2]. Consequently, a non-isotopic IS cannot reliably correct for variable matrix effects, leading to potential quantitative errors. Studies confirm that deuterated internal standards have similar extraction recovery and matrix effect profiles, which directly improves the accuracy of the quantification method [3].

Matrix Effect Ion Suppression LC-MS/MS Quantitative Analysis

Isotopic Purity vs. Alternative Deuterated Forms

While other deuterated forms of temozolomide may exist, commercially available Temozolomide-d3 from reputable vendors is characterized by its high isotopic purity. For example, the product distributed by Cayman Chemical is specified to have a purity of ≥99% for deuterated forms (d1-d3), with the primary species being the intended d3-labeled compound . This high purity is critical; a lower isotopic purity would result in a significant amount of unlabeled or partially labeled compound, which would contribute to the analyte signal and thus degrade the lower limit of quantification (LLOQ) and overall assay accuracy [1]. This specification provides a clear procurement benchmark. In contrast, a generic 'temozolomide-d3' from an unverified source may have an unknown isotopic purity, introducing a source of uncontrolled error and batch-to-batch variability [2].

Isotopic Purity Analytical Standard Deuterium Labeling Method Sensitivity

Application Scenarios for Temozolomide-d3


LC-MS/MS Bioanalysis for Pharmacokinetic Studies

This is the primary and most critical application scenario for Temozolomide-d3. In both preclinical animal models and human clinical trials, accurate determination of temozolomide concentrations in plasma, CSF, or tissue is mandatory for establishing pharmacokinetic (PK) parameters. The use of Temozolomide-d3 as an internal standard is essential for developing and validating a bioanalytical method that meets stringent regulatory guidelines from the FDA and EMA [1]. Its ability to correct for matrix effects and sample-to-sample variability directly translates to reliable data on drug absorption, distribution, metabolism, and excretion (ADME), which is foundational for dose optimization and safety assessments [2].

Therapeutic Drug Monitoring in Neuro-Oncology

For high-grade gliomas, temozolomide is a standard of care, and there is growing evidence for the utility of therapeutic drug monitoring to personalize dosing [1]. The high precision and accuracy afforded by methods using a stable isotope-labeled internal standard like Temozolomide-d3 are non-negotiable for TDM applications, where clinical decisions are based on measured plasma concentrations [2]. Recent research developing validated UPLC-MS/MS methods for quantifying both temozolomide and its metabolite AIC underscores the need for robust internal standards to enable this clinical application [3].

Brain Distribution and Metabolic Fate Studies

Research aimed at understanding the exact sites and mechanisms of action of temozolomide, particularly within the brain, requires exquisitely sensitive and specific analytical tools [1]. Methods using Temozolomide-d3 can be applied to measure temozolomide concentrations not just in bulk tissue but in specific compartments, such as brain extracellular fluid obtained via microdialysis [2]. The reliability of the internal standard in correcting for the extremely low sample volumes and complex matrices involved in these advanced studies is paramount for generating biologically meaningful and reproducible data on the drug's distribution and penetration [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Temozolomide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.